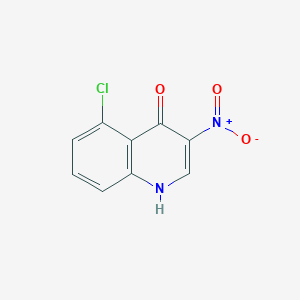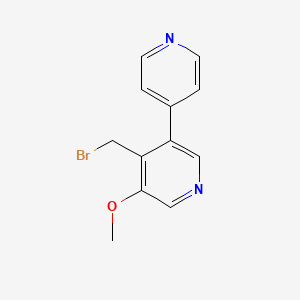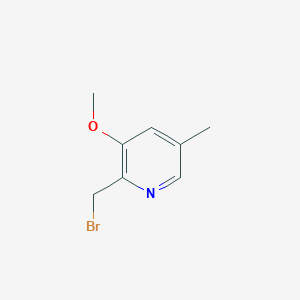
2-(Bromomethyl)-3-methoxy-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-3-methoxy-5-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the second carbon, a methoxy group on the third carbon, and a methyl group on the fifth carbon of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methoxy-5-methylpyridine typically involves the bromination of a suitable precursor. One common method is the bromomethylation of 3-methoxy-5-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 3-methoxy-5-methylpyridine in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the reaction mixture for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines such as 2-(azidomethyl)-3-methoxy-5-methylpyridine.
Oxidation: Formation of 3-methoxy-5-methylpyridine-2-carboxylic acid.
Reduction: Formation of 2-methyl-3-methoxy-5-methylpyridine.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-3-methoxy-5-methylpyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity . The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-3-methoxypyridine: Lacks the methyl group at the fifth position, which may affect its reactivity and biological activity.
2-(Chloromethyl)-3-methoxy-5-methylpyridine:
2-(Bromomethyl)-3-methylpyridine: Lacks the methoxy group, which may influence its chemical properties and applications
Uniqueness
2-(Bromomethyl)-3-methoxy-5-methylpyridine is unique due to the presence of both bromomethyl and methoxy groups on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The compound’s unique structure allows for selective modifications and interactions with specific targets, making it valuable in synthetic chemistry and biomedical research .
Eigenschaften
Molekularformel |
C8H10BrNO |
|---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
2-(bromomethyl)-3-methoxy-5-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-8(11-2)7(4-9)10-5-6/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
KPPNWBCXKLEILQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)


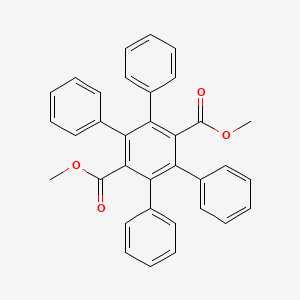
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
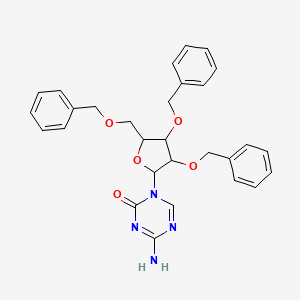
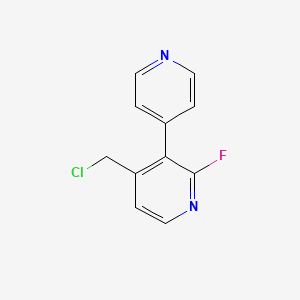
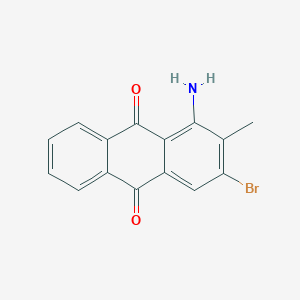
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
